8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
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Overview
Description
2-(®-3-methylmorpholino)-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a trifluoromethyl group, a morpholine ring, and a pyrimido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-3-methylmorpholino)-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrimido[1,2-a]pyrimidin-4-one core, introduction of the trifluoromethyl group, and incorporation of the morpholine ring. One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under mild conditions .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(®-3-methylmorpholino)-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylation agents (e.g., CF3SO2Na), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features may enable interactions with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(®-3-methylmorpholino)-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The morpholine ring may interact with protein receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrimidines: Compounds like 4-hydroxy-2-(trifluoromethyl)pyrimidine share the trifluoromethyl group and pyrimidine core.
Morpholine Derivatives: Compounds such as 3-methylmorpholine exhibit similar structural features with the morpholine ring.
Uniqueness
The uniqueness of 2-(®-3-methylmorpholino)-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one lies in its combination of the trifluoromethyl group, morpholine ring, and pyrimido[1,2-a]pyrimidin-4-one core. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for diverse scientific applications.
Properties
Molecular Formula |
C13H17F3N4O2 |
---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H17F3N4O2/c1-8-7-22-5-4-19(8)10-6-11(21)20-3-2-9(13(14,15)16)17-12(20)18-10/h6,8-9H,2-5,7H2,1H3,(H,17,18)/t8-,9?/m1/s1 |
InChI Key |
KJCMHWUVQPPPCG-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CCC(NC3=N2)C(F)(F)F |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(NC3=N2)C(F)(F)F |
Origin of Product |
United States |
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